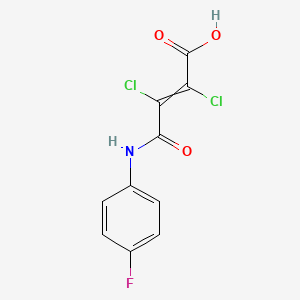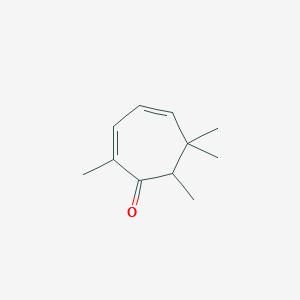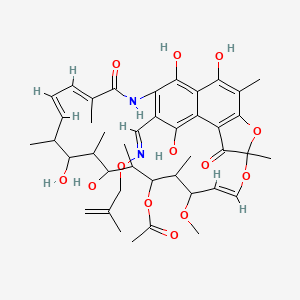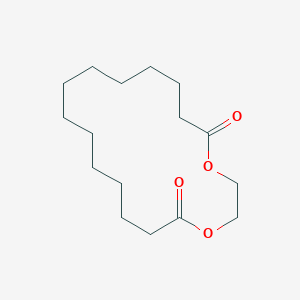![molecular formula C14H24N4S6Sn B14673559 Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane CAS No. 35924-28-8](/img/structure/B14673559.png)
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of tin (Sn) atoms bonded to organic groups, specifically the 3-methylsulfanyl-1,2,4-thiadiazole moiety.
Méthodes De Préparation
The synthesis of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 3-methylsulfanyl-1,2,4-thiadiazole-5-thiol. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole moiety to its corresponding thiol or sulfide derivatives.
Applications De Recherche Scientifique
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to cellular disruption. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell death. In anticancer research, it interferes with DNA replication and repair processes, inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane can be compared with other organotin compounds such as:
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Dibutyltin diacetate: Employed in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
35924-28-8 |
|---|---|
Formule moléculaire |
C14H24N4S6Sn |
Poids moléculaire |
559.5 g/mol |
Nom IUPAC |
dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S3.Sn/c2*1-3-4-2;2*1-7-2-4-3(6)8-5-2;/h2*1,3-4H2,2H3;2*1H3,(H,4,5,6);/q;;;;+2/p-2 |
Clé InChI |
CVVAGRHGPBUXGI-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SC1=NC(=NS1)SC)SC2=NC(=NS2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)






![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)


